1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide
Overview
Description
“1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide” is a chemical compound with the molecular formula C23H26N6O2S . It is also known by the synonyms GSK2795039 and GSK-2795039 . The compound has a molecular weight of 450.6 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrazole ring attached to a pyrrolopyridine ring and an indole ring . The InChI string, which represents the structure of the compound, is "InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26)" .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³, a boiling point of 691.5±65.0 °C at 760 mmHg, and a flash point of 372.0±34.3 °C . It has 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 5 freely rotating bonds . The compound’s polar surface area is 93 Ų, and its molar refractivity is 125.8±0.5 cm³ .Scientific Research Applications
Antimicrobial Activity
- The compound has been studied for its potential in creating new heterocycles with antimicrobial properties. For instance, sulfonamide derivatives, similar in structure to the queried compound, have been synthesized and shown to possess antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis of Functionalized Derivatives
- The chemical structure of the compound facilitates the synthesis of various functionalized derivatives. These derivatives, including N-aryl sulfonamides and 1,3-oxazine-2,4-diones, have been synthesized using similar compounds, showcasing the compound's utility in creating diverse chemical structures with potential biological applications (Alizadeh, Zohreh, & Zhu, 2008).
COX-2 Inhibitors
- Analogous sulfonamide-containing derivatives have been explored for their inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. This research indicates the compound's potential in developing new anti-inflammatory agents (Penning et al., 1997).
Caspase-3 Inhibitory Activity
- Derivatives of the compound have been identified as potent inhibitors of caspase-3, an enzyme involved in apoptosis (programmed cell death). This suggests its potential in the study of cell death mechanisms and possibly in the development of anti-cancer therapies (Kravchenko et al., 2005).
Glycine Transporter 1 Inhibition
- Some derivatives of the compound have shown potent inhibitory activity against Glycine Transporter 1 (GlyT1), which is significant in the context of neurological research and potential treatments for disorders involving the central nervous system (Yamamoto et al., 2016).
Anticancer and Antimicrobial Agents
- The compound's derivatives have been synthesized and evaluated for anticancer and antimicrobial activities. Their molecular docking studies indicate potential uses in combating cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Synthesis of Novel Dyes
- The compound has also found applications in the synthesis of new dyes, particularly in the development of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives used as disperse dyes for polyester fibers, highlighting its versatility in industrial applications (Ho, 2005).
properties
IUPAC Name |
1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWVTCZKCXPKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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